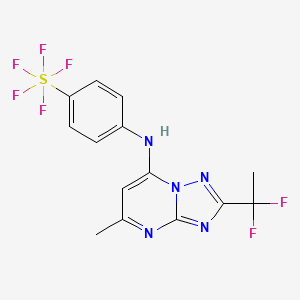
EG01377 free base
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
EG01377 free base: is a potent, bioavailable, and selective inhibitor of neuropilin-1 (NRP1). Neuropilin-1 is a receptor involved in various biological processes, including angiogenesis, cell migration, and tumor progression. This compound has shown significant anti-angiogenic, anti-migratory, and anti-tumor activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of EG01377 free base involves multiple steps, including the formation of key intermediates and their subsequent coupling. The detailed synthetic route and reaction conditions are proprietary and not fully disclosed in public literature. it is known that the synthesis involves the use of various organic solvents and reagents under controlled conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as crystallization and chromatography to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions: EG01377 free base undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may yield reduced forms of the compound .
Applications De Recherche Scientifique
EG01377 free base has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of neuropilin-1 and its effects on various biochemical pathways.
Biology: Investigated for its role in inhibiting angiogenesis and cell migration, making it a valuable compound in cancer research.
Medicine: Explored for its potential therapeutic applications in treating cancer and other diseases involving abnormal angiogenesis.
Industry: Utilized in the development of new drugs and therapeutic agents targeting neuropilin-1
Mécanisme D'action
EG01377 free base exerts its effects by selectively inhibiting neuropilin-1. Neuropilin-1 is a receptor that plays a crucial role in angiogenesis, cell migration, and tumor progression. By inhibiting neuropilin-1, this compound disrupts these processes, leading to reduced angiogenesis, cell migration, and tumor growth. The molecular targets and pathways involved include the vascular endothelial growth factor (VEGF) pathway and the transforming growth factor-beta (TGF-β) pathway .
Comparaison Avec Des Composés Similaires
EG00229: Another neuropilin-1 inhibitor with similar anti-angiogenic and anti-tumor activities.
EG01377 dihydrochloride: A salt form of EG01377 with similar biological activities
Uniqueness: EG01377 free base is unique due to its high selectivity and potency as a neuropilin-1 inhibitor. It has shown superior anti-angiogenic, anti-migratory, and anti-tumor activities compared to other similar compounds. Additionally, its bioavailability and stability make it a valuable tool in scientific research and potential therapeutic applications .
Propriétés
Numéro CAS |
2227996-00-9 |
|---|---|
Formule moléculaire |
C26H30N6O6S2 |
Poids moléculaire |
586.682 |
Nom IUPAC |
(3-((5-(4-(Aminomethyl)phenyl)-2,3-dihydrobenzofuran)-7-sulfonamido)-thiophene-2-carbonyl)-L-arginine |
InChI |
InChI=1S/C26H30N6O6S2/c27-14-15-3-5-16(6-4-15)18-12-17-7-10-38-22(17)21(13-18)40(36,37)32-19-8-11-39-23(19)24(33)31-20(25(34)35)2-1-9-30-26(28)29/h3-6,8,11-13,20,32H,1-2,7,9-10,14,27H2,(H,31,33)(H,34,35)(H4,28,29,30)/t20-/m0/s1 |
Clé InChI |
SEXUXSMBJLNXIR-FQEVSTJZSA-N |
SMILES |
N=C(N)NCCC[C@@H](C(O)=O)NC(C1=C(NS(=O)(C2=C(OCC3)C3=CC(C4=CC=C(CN)C=C4)=C2)=O)C=CS1)=O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
EG01377; EG-01377; EG 01377; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


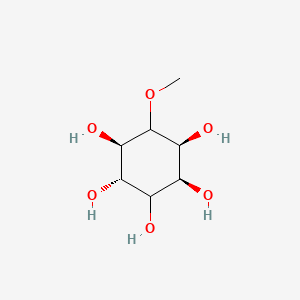
![methyl (4R)-4-[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-7-hydroxy-10,13-dimethyl-3-[4-(pyridin-2-ylmethylamino)butylamino]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B607195.png)
![tert-butyl 5-[(4-ethyl-5-formyl-3-methyl-1H-pyrrol-2-yl)methyl]-3,4-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B607198.png)
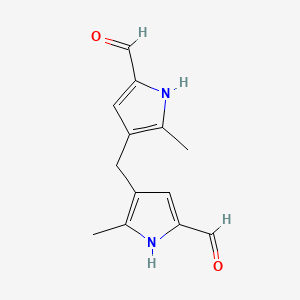
![6-chloro-2a-[4-[4-(4-chlorophenyl)-3,6-dihydro-2H-pyridin-1-yl]butyl]-1,3,4,5-tetrahydrobenzo[cd]indol-2-one;hydrochloride](/img/structure/B607201.png)
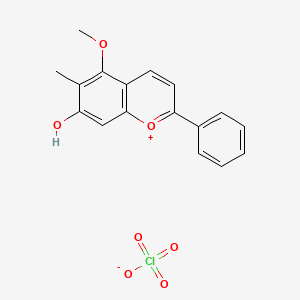
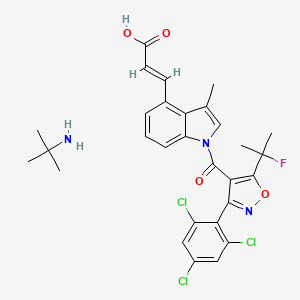
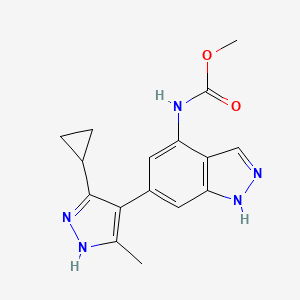
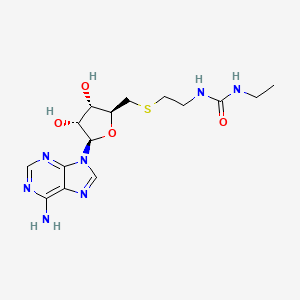
![N-{3-[(3-{4-[(4-Methoxyphenyl)amino]-1,3,5-Triazin-2-Yl}pyridin-2-Yl)amino]-4-Methylphenyl}-3-(Trifluoromethyl)benzamide](/img/structure/B607213.png)
